1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H8FN3O2. This compound is known for its unique structure, which includes a fluorobenzyl group, a nitro group, and a pyrazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 3-fluorobenzyl chloride with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 1-(3-fluorobenzyl)-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid and corresponding amine.
Scientific Research Applications
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(3-Fluorobenzyl)-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of a fluorobenzyl group, a nitro group, and a pyrazole ring. This combination imparts specific chemical properties, such as enhanced binding affinity and redox activity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c12-8-3-1-2-7(4-8)5-15-6-9(16(18)19)10(14-15)11(13)17/h1-4,6H,5H2,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLLUUZANMZZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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